molecular formula C22H30ClN3O2 B10784141 Alepride CAS No. 66564-15-6

Alepride

Cat. No.: B10784141
CAS No.: 66564-15-6
M. Wt: 403.9 g/mol
InChI Key: WJDKTEVHFQAXFP-UHFFFAOYSA-N
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Description

Alepride is a compound primarily used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: glimepiride and metformin. Glimepiride is a sulfonylurea that stimulates the release of insulin from pancreatic beta cells, while metformin is a biguanide that reduces glucose production in the liver and increases insulin sensitivity in peripheral tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glimepiride involves the reaction of 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide with 4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenylacetic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization .

Metformin is synthesized by the reaction of dimethylamine hydrochloride with cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of glimepiride and metformin follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Alepride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alepride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of sulfonylurea and biguanide chemistry.

    Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.

    Medicine: Extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus.

    Industry: Used in the development of new antidiabetic drugs and formulations .

Mechanism of Action

Glimepiride

Glimepiride stimulates insulin release from pancreatic beta cells by binding to and inhibiting ATP-sensitive potassium channels. This inhibition causes depolarization of the beta cells, leading to the opening of voltage-gated calcium channels and subsequent insulin release .

Metformin

Metformin reduces hepatic glucose production by inhibiting mitochondrial respiratory-chain complex 1. It also increases insulin sensitivity by activating AMP-activated protein kinase (AMPK), which enhances glucose uptake in peripheral tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alepride’s combination of glimepiride and metformin offers a dual mechanism of action, providing both insulin secretion and insulin sensitization. This combination is particularly effective in managing blood glucose levels in patients with type 2 diabetes mellitus, reducing the risk of complications associated with the disease .

Properties

CAS No.

66564-15-6

Molecular Formula

C22H30ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-prop-2-enoxybenzamide

InChI

InChI=1S/C22H30ClN3O2/c1-2-12-28-21-14-20(24)19(23)13-18(21)22(27)25-17-8-10-26(11-9-17)15-16-6-4-3-5-7-16/h2-4,13-14,16-17H,1,5-12,15,24H2,(H,25,27)

InChI Key

WJDKTEVHFQAXFP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)Cl)N

Origin of Product

United States

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